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1-butyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3202139
CAS No.: 1020724-13-3
M. Wt: 183.21 g/mol
InChI Key: RAUWPEQKTIMYRO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to advanced chemical research. nih.gov Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The unique electronic and steric properties of these compounds allow for fine-tuning of their biological and physical characteristics, driving continuous research into new synthetic methodologies and applications. rsc.org Modern synthetic chemistry, including green chemistry approaches, C-H activation, and photoredox catalysis, continues to expand the accessible chemical space of functionalized heterocycles, accelerating the discovery of novel molecules with enhanced properties. researchgate.netnih.gov

Unique Characteristics and Research Interest of the Pyrazole (B372694) Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold that has garnered significant attention from researchers. semanticscholar.orgresearchgate.net This interest stems from its aromatic nature, which imparts considerable stability, and the presence of both an acidic and a basic nitrogen atom, allowing for diverse reactivity. semanticscholar.orgacs.org Pyrazole and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. acs.orgnih.gov The tautomeric nature of the pyrazole ring, where the N-H proton can reside on either nitrogen atom, influences its reactivity and interaction with biological targets. mdpi.com The regioselectivity of reactions involving the pyrazole nucleus is a key area of study, as the position of substituents dramatically affects the compound's properties and biological activity. nih.gov

Contextualization of Nitro-Substituted 1H-Pyrazoles

The introduction of a nitro group (–NO2) onto the pyrazole ring gives rise to nitro-substituted 1H-pyrazoles, a class of compounds with distinct and powerful characteristics. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and stability. energetic-materials.org.cn Nitro-substituted pyrazoles are of particular interest as high-energy-density materials, as the nitro group enhances their density, heat of formation, and detonation performance. nih.govresearchgate.netenergetic-materials.org.cn Research in this area focuses on the synthesis of polynitro-pyrazoles to optimize their energetic properties. nih.govresearchgate.net The position of the nitro group on the pyrazole ring is crucial; for instance, nitration of pyrazole itself can yield 3-nitropyrazole or 4-nitropyrazole depending on the reaction conditions. acs.org These compounds often serve as key intermediates in the synthesis of more complex energetic materials and other functional molecules. nih.gov

Overview of Research Approaches for 1-Butyl-5-methyl-3-nitro-1H-pyrazole

Research into a specific compound like this compound involves a multi-faceted approach encompassing synthesis, characterization, and property evaluation.

Synthesis: The synthesis of this compound can be approached in a few logical ways based on established pyrazole chemistry. One common method is the N-alkylation of a pre-existing nitropyrazole. In this case, 5-methyl-3-nitro-1H-pyrazole would be reacted with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, as the two nitrogen atoms in the pyrazole ring are not equivalent.

Alternatively, the synthesis could begin with a pre-functionalized butyl pyrazole, which is then nitrated. For example, 1-butyl-5-methyl-1H-pyrazole could be subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid. The position of nitration would be directed by the existing substituents on the pyrazole ring.

A third approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and butylhydrazine (B1329735), followed by nitration.

Characterization: Once synthesized, the structure and purity of this compound must be unambiguously confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl group protons, the methyl group protons, and the lone proton on the pyrazole ring. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. For comparison, the ¹H NMR data for a similar compound, 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, shows a singlet for the pyrazole ring proton at 7.40 ppm and a singlet for the N-methyl protons at 3.96 ppm in CDCl₃. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include those corresponding to the C-H stretching of the alkyl groups, the C=N and N-N stretching of the pyrazole ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically found around 1550 and 1350 cm⁻¹). researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₁₃N₃O₂.

Physicochemical and Thermal Analysis: The properties of the compound would be investigated to understand its stability and potential applications.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability of the compound, including its melting point and decomposition temperature. nih.gov For many nitropyrazole derivatives, these analyses are critical for assessing their potential as energetic materials. researchgate.net

The following tables present representative data that would be sought in the characterization of this compound, with comparative data from related compounds.

Table 1: Representative Spectroscopic Data

Technique Expected Data for this compound Comparative Data for Related Compounds
¹H NMR Signals for butyl group (triplet, sextet, sextet, triplet), methyl group (singlet), pyrazole ring proton (singlet) 1-methyl-3-nitro-5-methoxycarbonyl pyrazole: δ 7.40 (s, 1H, CH); 4.29 (s, 3H, CO₂CH₃); 3.96 (s, 3H, N-CH₃) researchgate.net
¹³C NMR Resonances for butyl carbons, methyl carbon, and pyrazole ring carbons Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: δ 162.5, 147.7, 144.5, 142.4, 139.0, 135.6, 129.5, 129.5, 129.3, 125.8, 124.0, 111.1, 52.5 nih.gov
IR (cm⁻¹) ~2960 (C-H), ~1550 (NO₂ asym), ~1350 (NO₂ sym), ~1500 (C=N) 1-methyl-3-nitro-5-methoxycarbonyl pyrazole: 1730, 1550, 1380, 1330 researchgate.net

| Mass Spec | Molecular ion peak at m/z for C₈H₁₃N₃O₂ | 5-methyl-3-nitro-1H-pyrazole: Molecular Weight 127.10 g/mol nih.gov |

Table 2: Compound Names Mentioned

Compound Name
This compound
1-methyl-3,4,5-trinitropyrazole
1-methyl-3-nitro-5-methoxycarbonyl pyrazole
1-methyl-5-nitro-1H-pyrazole
3,4-dinitropyrazole
3-nitropyrazole
4-amino-3,5-dinitropyrazole
4-nitropyrazole
5-methyl-3-nitro-1H-pyrazole
5-methyl-4-nitro-1H-pyrazol-3(2H)-one
butyl bromide
butyl iodide
methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
nitric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B3202139 1-butyl-5-methyl-3-nitro-1H-pyrazole CAS No. 1020724-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-10-7(2)6-8(9-10)11(12)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWPEQKTIMYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Butyl 5 Methyl 3 Nitro 1h Pyrazole

Classical Approaches to Nitropyrazole Synthesis

The synthesis of nitropyrazoles, including 1-butyl-5-methyl-3-nitro-1H-pyrazole, is rooted in established methodologies of heterocyclic chemistry. These approaches are broadly categorized by the sequence of bond formation and functional group introduction.

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

Cyclocondensation represents a foundational strategy for constructing the pyrazole core. This method involves the reaction of a 1,3-difunctionalized compound with a hydrazine (B178648) derivative, leading to the formation of the five-membered heterocyclic ring in a single, efficient step. The final substitution pattern on the pyrazole is determined by the specific precursors used.

A direct route to nitropyrazoles involves building the pyrazole ring from precursors that already contain the requisite nitro group. This strategy embeds the nitro functionality from the outset, avoiding the need for a separate, and potentially harsh, nitration step on the assembled heterocycle.

A prominent example of this approach is the cyclocondensation of a nitro-substituted β-ketoester derivative with a hydrazine. rsc.org For instance, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate serves as a versatile nitro-containing precursor. rsc.orgresearchgate.net This compound reacts with monosubstituted hydrazines to form N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and in good yields. rsc.org Another established method involves the 1,3-dipolar cycloaddition between nitroalkenes and hydrazones, which provides a regioselective pathway to various substituted pyrazoles. rsc.orgelsevierpure.com Similarly, nitroacetonitrile (B168470) can be used as a key starting material, condensing with isothiourea derivatives to ultimately form aminonitropyrazoles. researchgate.net

These methodologies highlight the utility of incorporating the nitro group into one of the primary building blocks, thereby directing the synthesis towards the desired nitro-substituted pyrazole core.

Table 1: Examples of Nitro-Containing Precursors in Pyrazole Synthesis This table is generated based on data from the text for illustrative purposes.

Nitro-Containing PrecursorReactant TypeResulting Pyrazole TypeReference(s)
Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoateSubstituted HydrazineN1-Substituted-4-nitropyrazole-5-carboxylate rsc.org, researchgate.net
Nitroalkenes (e.g., β-nitrostyrene)N-Monosubstituted Hydrazones1,3,5-Trisubstituted Pyrazole elsevierpure.com
NitroacetonitrileIsothiourea Derivatives3-Amino-5-alkylamino-4-nitropyrazole researchgate.net

The selection of the hydrazine component is critical in defining the substitution at the N1 position of the pyrazole ring. beilstein-journals.org To synthesize the target compound, this compound, butylhydrazine (B1329735) would be the required reagent in a cyclocondensation reaction.

The reaction typically proceeds via the condensation of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a suitable diketone precursor would be 1-nitropentane-2,4-dione. The reaction between butylhydrazine and this diketone would involve initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl group, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

A significant challenge in using monosubstituted hydrazines like butylhydrazine is controlling the regioselectivity of the cyclization. google.com The reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible regioisomers. For example, the reaction of methylhydrazine with certain precursors has been shown to produce a mixture of pyrazole isomers. nih.gov The reaction conditions, particularly the solvent and pH, can influence the ratio of these isomers. rsc.orggoogle.com Achieving high regioselectivity for the desired 1,5-disubstituted pattern (from the butylhydrazine and the methyl group of the diketone) over the 1,3-disubstituted alternative is a key consideration in this synthetic approach.

Direct Nitration of Pre-Formed Pyrazole Scaffolds

An alternative synthetic strategy involves the initial construction of the 1-butyl-5-methyl-1H-pyrazole core, followed by the introduction of the nitro group at the C3 position via electrophilic substitution. This approach separates the ring formation from the functionalization, allowing for a different set of controls over the final product's structure.

The direct nitration of a pyrazole ring is a classic electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and generally reactive towards electrophiles. The most common method for nitration involves the use of mixed acid, a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.comuni-muenchen.de The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. guidechem.com

Other nitrating systems can also be employed, depending on the reactivity of the pyrazole substrate and the desired selectivity. These can include:

Fuming nitric acid in combination with fuming sulfuric acid: Used for less reactive substrates or to achieve higher yields. guidechem.com

Nitric acid in acetic anhydride: A common reagent for generating acetyl nitrate, a milder nitrating agent. nih.gov

Trifluoroacetyl nitrate: A potent nitrating agent, prepared from nitric acid and trifluoroacetic anhydride, that can be effective when other methods fail. uni-muenchen.denih.gov

The choice of nitrating agent and reaction conditions (e.g., temperature, reaction time) is crucial for a successful and selective nitration. guidechem.comuni-muenchen.de

Table 2: Common Nitrating Systems for Heterocyclic Compounds This table is generated based on data from the text for illustrative purposes.

Nitrating SystemActive ElectrophileTypical ApplicationReference(s)
HNO₃ / H₂SO₄ (Mixed Acid)Nitronium ion (NO₂⁺)General nitration of aromatic and heteroaromatic rings. guidechem.com, uni-muenchen.de
Fuming HNO₃ / Fuming H₂SO₄Nitronium ion (NO₂⁺)Nitration of deactivated rings or to improve yield. guidechem.com
HNO₃ / Acetic AnhydrideAcetyl nitrateMilder nitration conditions. nih.gov
HNO₃ / Trifluoroacetic AnhydrideTrifluoroacetyl nitratePotent system for nitrating less reactive substrates. uni-muenchen.de, nih.gov

Controlling the position of nitration (regioselectivity) is paramount. In the case of 1-butyl-5-methyl-1H-pyrazole, the existing substituents direct the incoming nitro group. The N-butyl group at the N1 position and the methyl group at the C5 position are both electron-donating, activating the ring towards electrophilic substitution. For N-alkylpyrazoles, direct electrophilic attack typically occurs preferentially at the C4 position. guidechem.com

To achieve the desired 3-nitro substitution, a more nuanced strategy is often required. A common and effective method is the "nitration-rearrangement" pathway. nih.govresearchgate.net This process involves:

N-Nitration: The pyrazole is first nitrated on the unsubstituted ring nitrogen (N2) to form an N-nitropyrazole intermediate. This is typically done using reagents like nitric acid in acetic anhydride. researchgate.net

Rearrangement: The N-nitropyrazole intermediate is then subjected to thermal or acid-catalyzed rearrangement. Upon heating, the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole ring. nih.govresearchgate.net For N-alkylpyrazoles, this rearrangement often favors migration to the C3 or C5 positions. The thermal rearrangement of 3-methyl-1-nitropyrazole, for example, has been shown to yield 3(5)-methyl-5(3)-nitropyrazole exclusively. researchgate.net

Optimizing the yield for the target 3-nitro isomer involves careful control over the rearrangement conditions, such as the solvent and temperature. nih.gov Solvents like benzonitrile (B105546) are often preferred for the rearrangement step to achieve cleaner reactions and better product quality compared to other options like anisole (B1667542) or n-octanol. nih.gov By employing this rearrangement strategy, the challenge of the C4-directing influence of the N-alkyl group can be overcome, enabling a regioselective synthesis of the 3-nitro derivative.

N-Alkylation and Subsequent Rearrangement Pathways

The introduction of an alkyl group onto a pyrazole nitrogen atom is a fundamental step in the synthesis of N-substituted pyrazoles. For unsymmetrical pyrazoles, such as 5-methyl-1H-pyrazole, alkylation can result in a mixture of two regioisomers: the 1,3- and 1,5-disubstituted products. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the steric hindrance of the substituents on the pyrazole ring. researchgate.netmdpi.com

A common approach involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide. semanticscholar.org Phase transfer catalysis (PTC) offers a solvent-free method for N-alkylation, providing high yields. researchgate.nettandfonline.com For instance, reacting pyrazole with various alkyl halides in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium hydroxide (B78521) results in good to excellent yields of N-alkylpyrazoles. tandfonline.com Another method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a valuable alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org In the case of this compound, the butyl group is typically introduced by reacting the pre-formed 5-methyl-3-nitro-1H-pyrazole with a butylating agent like 1-bromobutane. The presence of the methyl group at the C5 position generally directs the alkylation to the N1 position due to steric hindrance.

Table 1: Comparison of N-Alkylation Methods for Pyrazoles

MethodReagentsKey FeaturesReference
Classical AlkylationAlkyl halide, Strong Base (e.g., NaH)Commonly used but may require harsh conditions. semanticscholar.org
Phase Transfer Catalysis (PTC)Alkyl halide, Base (e.g., KOH), PTC (e.g., TBAB)High yields, often solvent-free, milder conditions. researchgate.nettandfonline.com
Acid-Catalyzed AlkylationTrichloroacetimidate, Brønsted Acid (e.g., CSA)Avoids strong bases; suitable for acid-stable substrates. mdpi.comsemanticscholar.org
Michael ReactionActivated AlkenesCatalyst-free for specific substrates, high regioselectivity. acs.org

The nitration of pyrazoles is a critical step for introducing the nitro functional group, which is a strong electron-withdrawing group that significantly influences the chemical properties of the molecule. Direct C-nitration of the pyrazole ring can be challenging. A powerful and often preferred method involves an N-nitration followed by a thermal rearrangement. acs.orgacs.org

This process begins with the nitration of the pyrazole nitrogen using a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to form an N-nitropyrazole intermediate. acs.org This intermediate is then heated, typically in an inert solvent, causing the nitro group to migrate from the nitrogen atom to a carbon atom on the pyrazole ring. acs.orgnih.gov This thermal isomerization is an intramolecular process that offers a convenient route to synthesize 3(5)-nitropyrazoles, which are not always easily accessible through direct electrophilic substitution. acs.orgacs.org For the synthesis of this compound, this would involve the thermal rearrangement of a 1-nitro-5-methylpyrazole intermediate to form 3-nitro-5-methyl-1H-pyrazole, which is then subsequently alkylated with a butyl group. The rearrangement is believed to proceed via a nih.govnih.gov sigmatropic shift of the nitro group. nih.gov

Table 2: Key Findings in Thermal Rearrangement of N-Nitropyrazoles

Starting MaterialProcessProductSignificanceReference
N-NitropyrazolesHeating in solution (e.g., benzonitrile, anisole)3(5)-NitropyrazolesProvides a general and convenient method for synthesizing C-nitropyrazoles. acs.org
N-NitropyrazolesThermal Isomerization3-NitropyrazolesThe rearrangement is a key step in forming nitropyrazoles used as energetic materials. nih.gov

Modern and Sustainable Synthetic Protocols

Recent advancements in chemical synthesis have emphasized the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of complex heterocyclic compounds like this compound.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions, with higher selectivity and efficiency.

Transition-metal catalysis is a powerful tool for the construction and functionalization of pyrazole rings. rsc.org Metals such as copper, palladium, rhodium, and iron are commonly employed. organic-chemistry.org For instance, copper-catalyzed methods are used for the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynes to form pyrazoles. organic-chemistry.org Copper catalysts have also been shown to be effective in domino annulation reactions to create complex pyrazole-fused heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions are invaluable for introducing aryl or other groups onto the pyrazole ring, while rhodium can catalyze the addition-cyclization of hydrazines with alkynes. organic-chemistry.org These methods provide direct access to a wide range of functionalized pyrazoles, often in a single step, by activating C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.orgacs.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a key pillar of green chemistry. chemistryviews.org For pyrazole synthesis, organocatalysts like secondary amines can promote the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates. nih.govchemistryviews.org This approach is notable for its operational simplicity, high regioselectivity, and mild reaction conditions, often proceeding efficiently at room temperature. nih.gov Pyrrolidine-based catalysts have been used in one-pot, three-component reactions to synthesize complex pyrazolone (B3327878) derivatives with 100% carbon atom economy. acs.org These methods offer a sustainable alternative to traditional syntheses that may rely on toxic metals or harsh reagents. chemistryviews.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net For pyrazole synthesis, this includes the use of greener solvents (like water or ethanol), renewable energy sources such as microwave irradiation or ultrasonication, and the development of solvent-free reaction conditions. nih.govnih.govmdpi.com

Multicomponent reactions (MCRs) are particularly noteworthy as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. nih.govresearchgate.net For example, pyrano[2,3-c]pyrazoles have been synthesized via four-component reactions in water, sometimes facilitated by ultrasonic irradiation, eliminating the need for a catalyst. nih.gov Solventless condensation of diketones and hydrazines at room temperature, catalyzed by a minimal amount of sulfuric acid, has also proven to be a high-yielding method for pyrazole synthesis. rsc.org Applying these techniques to the synthesis of this compound could involve a multicomponent approach to build the substituted pyrazole core or the use of microwave-assisted N-alkylation and nitration steps to reduce reaction times and energy consumption.

Green Chemistry Techniques for this compound

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and reducing environmental impact. For the synthesis of pyrazole derivatives, solvent-free approaches often involve the direct reaction of precursors, sometimes with a solid catalyst or simply by grinding the reactants together. nih.gov

A potential solvent-free synthesis of this compound could be envisioned in a two-step process. The initial step would involve the condensation of a suitable 1,3-dicarbonyl compound, such as pentane-2,4-dione, with butylhydrazine. This reaction, often catalyzed by a small amount of acid or base, or even proceeding neat, would yield 1-butyl-3,5-dimethyl-1H-pyrazole. The subsequent step would be the regioselective nitration of this intermediate.

Research on the solvent-free synthesis of 1,3,5-trisubstituted pyrazoles has demonstrated the feasibility of this approach. For instance, the condensation of various diketones with hydrazines has been successfully carried out without a solvent, affording high yields of the corresponding pyrazoles. researchgate.net While a specific protocol for this compound is not detailed in the literature, the general principles of solvent-free pyrazole synthesis are well-established.

A study on the solvent-free synthesis of pyrano[2,3-c]pyrazoles using an ionic liquid catalyst highlights the efficiency of such methods, with reactions proceeding to completion in short timeframes and yielding highly pure products. researchgate.net This suggests that a similar catalytic approach could be effective for the synthesis of the target pyrazole.

Table 1: Examples of Solvent-Free Pyrazole Synthesis

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
2,4-PentanedioneHydrazine HydrateNoneGrinding, rt, 10 min3,5-Dimethylpyrazole92 nih.gov
Ethyl AcetoacetatePhenylhydrazineNano-ZnO80°C, 30 min3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one95 nih.gov
2,2',6,6'-Tetramethyl-3,5-heptanedioneHydrazine HydrateNoneNeat, 100°C, 2h3,5-Di-tert-butyl-1H-pyrazole89 researchgate.net

This table presents data for the synthesis of related pyrazole derivatives under solvent-free conditions and is intended to be illustrative of the potential of this methodology.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The synthesis of pyrazoles is particularly amenable to microwave irradiation, with numerous reports demonstrating significant rate enhancements. alliedacademies.orgmdpi.com

The synthesis of this compound can be significantly enhanced by the use of microwave technology. A plausible one-pot synthesis could involve the reaction of pentane-2,4-dione with butylhydrazine in a suitable solvent, or even under solvent-free conditions, followed by in-situ nitration of the resulting 1-butyl-3,5-dimethyl-1H-pyrazole. Microwave heating can dramatically reduce the reaction time for the initial condensation and can also promote the subsequent nitration step.

Studies have shown that microwave-assisted synthesis of pyrazoles can be achieved in a matter of minutes, compared to hours required for conventional heating. mdpi.com For example, the synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones was achieved in high yields (72-82%) in just 10-15 minutes under microwave irradiation. alliedacademies.org Another report describes a one-pot, water-mediated microwave synthesis of pyrazolo[3,4-b]quinolines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ReactionConventional Method (Time, Temp)Microwave Method (Time, Temp)Yield (Conventional)Yield (Microwave)Reference
Synthesis of 4H-pyrano[2,3-c]pyrazoles2-3 h, rt5-10 min, rt70-85%85-95% nanobioletters.com
Synthesis of (5-amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanonesNot reported10-15 min, Not specifiedNot reported72-82% alliedacademies.org
Synthesis of pyrazolo[3,4-b]pyridine derivativesNot reported15-30 min, 100°CNot reported78-92% rsc.org

This table illustrates the general enhancements in reaction time and yield observed in microwave-assisted synthesis of pyrazole derivatives.

Mechanochemical Activation in Pyrazole Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. rsc.org Ball milling is a common technique where reactants are ground together, and the mechanical energy facilitates bond breaking and formation.

The formation of this compound could potentially be achieved through mechanochemical methods. One approach would be the N-alkylation of a pre-synthesized 5-methyl-3-nitro-1H-pyrazole with a butyl halide under ball milling conditions, likely in the presence of a solid base. A study on the mechanochemical N-alkylation of imides demonstrated the effectiveness of this solvent-free method, achieving good yields. nih.govbeilstein-journals.org

Alternatively, a one-pot mechanochemical synthesis could be explored, where the 1,3-dicarbonyl precursor, butylhydrazine, and a nitrating agent are milled together. While less common, one-pot mechanochemical syntheses of heterocyclic compounds are gaining attention. The key advantages of mechanochemistry include reduced reaction times, lower energy consumption, and the ability to work with solid reactants without the need for dissolution. rsc.org

Although specific examples of the mechanochemical synthesis of this compound are not available, the general principles of mechanochemical N-alkylation and cyclization reactions suggest its potential applicability.

Table 3: Examples of Mechanochemical Synthesis of N-Heterocycles

This table provides examples of mechanochemical N-alkylation, a key step that could be applied to the synthesis of the target pyrazole.

Biomass-Derived Catalysis

The use of catalysts derived from renewable biomass sources is a rapidly growing area of green chemistry. These catalysts can offer a sustainable alternative to traditional metal-based or petroleum-derived catalysts. For the synthesis of N-heterocycles, biomass-derived materials can be used as supports or as the catalysts themselves. researchgate.netalliedacademies.org

A potential route to this compound utilizing biomass-derived catalysis could involve the use of a biomass-derived acid catalyst for the initial cyclization of pentane-2,4-dione and butylhydrazine. For example, sulfonated carbons derived from biomass have been shown to be effective solid acid catalysts for various organic transformations.

While direct application of biomass-derived catalysts for the synthesis of nitropyrazoles is not extensively documented, the broader field of N-heterocycle synthesis from biomass is advancing. For instance, N-doped porous carbon derived from sugarcane bagasse has been used as a catalyst for the aerobic dehydrogenation of nitrogen heterocycles. researchgate.net Another study reports the synthesis of N-heterocycles from biomass-derived carbohydrates. nih.gov The Knorr pyrazole synthesis, a classical method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, can be facilitated by various catalysts, including potentially those derived from biomass. jk-sci.com

The development of bespoke biomass-derived catalysts for specific reactions like the synthesis of this compound holds promise for creating more sustainable and environmentally friendly chemical processes.

Reactivity and Transformation Pathways of 1 Butyl 5 Methyl 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro group at the C3 position is a primary site of reactivity, serving as a gateway to a variety of functional group transformations.

Reductive Transformations to Amino Pyrazole (B372694) Derivatives

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation, converting the electron-withdrawing nature of the nitro group into an electron-donating amino functionality. This process yields 1-butyl-5-methyl-1H-pyrazol-3-amine, a valuable building block for the synthesis of more complex molecules, including fused heterocyclic systems. A range of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic and heteroaromatic nitro compounds are applicable here:

Catalytic Hydrogenation: This is often the method of choice for nitro reductions. commonorganicchemistry.com Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Catalytic hydrogenation is generally clean and produces high yields. commonorganicchemistry.com

Metal-Acid Systems: A classic and reliable method involves the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium, such as hydrochloric acid or acetic acid. commonorganicchemistry.com These reagents are cost-effective and provide a mild way to reduce nitro groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild alternative for reducing nitro groups, which is particularly useful when other reducible functional groups are present. commonorganicchemistry.commdpi.com The reaction is typically carried out in an acidic solution. mdpi.com

The resulting amino pyrazole is significantly more reactive towards electrophilic aromatic substitution than its nitro precursor and the amino group itself can undergo a wide array of further reactions, such as diazotization and sulfonamidation.

Reducing Agent Typical Conditions Advantages Potential Drawbacks
H₂/Pd/CH₂ gas, Palladium on Carbon, solvent (e.g., ethanol, ethyl acetate)High efficiency, clean reaction, often quantitative yields. commonorganicchemistry.comCan reduce other functional groups (e.g., alkenes, alkynes, benzyl groups). commonorganicchemistry.com
Iron (Fe) / Acetic AcidFe powder, glacial acetic acid, often with heating.Mild, cost-effective. commonorganicchemistry.comCan require acidic workup, may not be suitable for acid-sensitive substrates.
Tin(II) Chloride (SnCl₂)SnCl₂·2H₂O, HCl, solvent (e.g., ethanol).Mild, good for substrates with other reducible groups. mdpi.comStoichiometric amounts of tin salts are produced as byproducts.
Zinc (Zn) / Acetic AcidZn dust, glacial acetic acid.Mild, effective. commonorganicchemistry.comSimilar to the iron system, requires acidic conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Nitro Group

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) on aromatic and heteroaromatic rings. By strongly withdrawing electron density from the ring, it facilitates the attack of nucleophiles at the carbon atom to which it is attached. In the case of 1-butyl-5-methyl-3-nitro-1H-pyrazole, the nitro group at the C3 position can potentially be displaced by strong nucleophiles.

While direct displacement of a nitro group is less common than displacement of a halogen, it can occur under specific conditions, particularly with powerful nucleophiles. For this to happen, the nucleophile attacks the C3 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Subsequent departure of the nitrite ion (NO₂⁻) restores the aromaticity of the pyrazole ring, resulting in the substituted product.

Examples of nucleophiles that could potentially displace the nitro group include:

Alkoxides (e.g., sodium methoxide)

Thiolates (e.g., sodium thiophenoxide)

Amines (e.g., piperidine)

The feasibility and rate of SNAr reactions are highly dependent on the reaction conditions, the nature of the nucleophile, and the solvent.

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System

The pyrazole ring itself is aromatic and can undergo substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Further Electrophilic Aromatic Substitutions (e.g., Halogenation, Sulfonation)

The pyrazole ring is generally reactive towards electrophilic substitution, with the reaction typically occurring at the C4 position. globalresearchonline.netimperial.ac.ukrrbdavc.org However, the reactivity of the this compound ring is a balance of competing electronic effects. The two nitrogen atoms and the alkyl groups (butyl at N1 and methyl at C5) are electron-donating, which activates the ring towards electrophilic attack. Conversely, the nitro group at C3 is strongly electron-withdrawing and deactivating. organicchemistrytutor.com

This "push-pull" electronic arrangement directs incoming electrophiles almost exclusively to the C4 position, which is activated by the adjacent N1-butyl and C5-methyl groups and is the least deactivated position relative to the C3-nitro group.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be expected to yield 4-halo-1-butyl-5-methyl-3-nitro-1H-pyrazole. For less reactive substrates, a Lewis acid catalyst might be required. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C4 position. globalresearchonline.netorganicchemistrytutor.commasterorganicchemistry.com This reaction is often reversible. organicchemistrytutor.com

The strong deactivating effect of the nitro group means that harsh reaction conditions may be necessary to achieve these substitutions. cdnsciencepub.com

Ring-Opening and Rearrangement Processes

Pyrazole rings are generally stable aromatic systems due to their resonance energy. mdpi.com However, under certain conditions, particularly with highly reactive intermediates or harsh reagents, ring-opening and rearrangement can occur. For instance, the presence of adjacent azide and nitro groups on a pyrazole ring has been shown to lead to cyclization to a furoxan ring upon heating. mdpi.com While this compound does not possess an azide group, this illustrates that highly energetic functional groups can induce complex rearrangements.

In some cases, the formation of transient, highly reactive species like pyrazole nitrenes can initiate a cascade of reactions, including ring-opening to form nitrile-containing intermediates, followed by recyclization. mdpi.com Such reactions, however, typically require specific precursors (like an azido-pyrazole) and conditions that are not directly applicable to the title compound but highlight the potential for complex transformations of the pyrazole core.

Functionalization and Derivatization Strategies at the Pyrazole Core

The reactivity patterns described above allow for several strategies to functionalize and derivatize the this compound core.

Using the Nitro Group as a Synthetic Handle: The most straightforward strategy involves the reduction of the C3-nitro group to an amine. mdpi.com This amine can then be further modified. For example, it can be diazotized and converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions. The amine can also be acylated or alkylated to introduce new substituents.

C4-Position Functionalization: Electrophilic aromatic substitution provides a direct route to introduce functionality at the C4 position. imperial.ac.uk Halogenation, for instance, installs a versatile handle. A 4-bromo or 4-iodo derivative could subsequently participate in a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups at this position.

Direct C-H Activation: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization. dntb.gov.uanih.gov While the C4-H bond is the most likely site for electrophilic attack, catalytic C-H activation could potentially offer alternative pathways to functionalize this position, often with different regioselectivity or under milder conditions compared to classical electrophilic substitution. researchgate.net This approach could be used to directly form new carbon-carbon or carbon-heteroatom bonds.

By combining these strategies, a diverse library of complex pyrazole derivatives can be synthesized from the this compound scaffold.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is anticipated to be influenced by both the pyrazole ring and the nitro group.

Photochemical Reactivity: While specific photochemical studies on this compound are not readily available, the photochemistry of N-substituted pyrazoles has been investigated. These compounds have been shown to undergo photoisomerization to imidazoles or photocleavage. semanticscholar.org The presence of the nitro group, a known chromophore, would likely lead to absorption in the UV region, making the molecule susceptible to photochemical transformations. Irradiation of pyranopyrazoles, which contain a pyrazole moiety, has been shown to result in photodimerization and photocleavage. semanticscholar.org It is plausible that this compound could undergo similar intramolecular rearrangements or intermolecular reactions upon UV irradiation.

Electrochemical Reactivity: The electrochemical reactivity of pyrazoles has been a subject of study, with electrooxidation being a promising method for their functionalization. mdpi.com The nitro group in this compound is electrochemically active and can be reduced. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino groups. The precise reduction potential would depend on the solvent, pH, and electrode material.

Conversely, the pyrazole ring can undergo oxidation. Electrooxidative C-H thiocyanation of 5-aminopyrazoles has been reported, indicating that the pyrazole ring can be functionalized under electrochemical conditions. mdpi.com For this compound, the high oxidation potential of the pyrazole ring, further increased by the deactivating nitro group, would likely make oxidative processes more challenging than reductive processes centered on the nitro group.

Computational and Theoretical Investigations of 1 Butyl 5 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic properties of 1-butyl-5-methyl-3-nitro-1H-pyrazole. These methods allow for a detailed analysis of the molecule's behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that account for polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with a nitro group. nih.gov

Theoretical calculations on substituted pyrazoles have demonstrated that the nature and position of substituents significantly influence the electronic properties of the pyrazole ring. nih.gov For this compound, the electron-donating alkyl groups (butyl and methyl) and the electron-withdrawing nitro group create a complex electronic environment. DFT can be used to quantify these effects by calculating atomic charges, dipole moments, and other electronic descriptors.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative to demonstrate the type of information obtained from DFT calculations and is not based on published experimental or computational results for this specific molecule.)

PropertyIllustrative Value
Total Dipole Moment~4.5 - 5.5 D
Energy of HOMO~-7.0 to -8.0 eV
Energy of LUMO~-2.5 to -3.5 eV
HOMO-LUMO Gap~4.0 to 5.0 eV

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the alkyl substituents, reflecting the electron-donating nature of these groups. Conversely, the LUMO is anticipated to be concentrated on the nitro group, which is a strong electron acceptor. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro group and electrophilic attack on the pyrazole ring.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. youtube.com

In the case of this compound, the ESP map would likely show a significant region of negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a propensity for interaction with electrophiles. researchgate.net Conversely, a positive potential would be expected around the hydrogen atoms of the pyrazole ring and the alkyl groups. researchgate.net The ESP analysis provides a visual representation of how the electron-donating and electron-withdrawing groups collectively influence the molecule's reactivity. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound, including the orientation of its substituents, is critical to its physical and chemical properties.

The butyl and methyl groups attached to the pyrazole ring introduce conformational flexibility. The butyl group, in particular, can adopt various conformations due to rotation around its C-C single bonds. Computational studies on similar heterocyclic systems have shown that the preferred conformation of an alkyl substituent is one that minimizes steric hindrance. researchgate.net For the butyl group in this compound, it is expected that a staggered conformation, which places the bulky part of the group away from the pyrazole ring, would be energetically favored.

Table 2: Illustrative Conformational Analysis of the Butyl Group in this compound (Note: The following data is illustrative and represents the type of information that would be generated from a conformational analysis.)

ConformerDihedral Angle (N1-C-C-C)Relative Energy (kcal/mol)
Anti~180°0 (most stable)
Gauche~±60°0.5 - 1.5
Eclipsed~0°, ±120°> 3.0 (least stable)

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and guide experimental work. For substituted pyrazoles, methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netnih.gov

Theoretical calculations of NMR spectra for pyrazole derivatives have been performed at various levels of theory, such as MP2/6-31G(d,p), to investigate the structure and electronic environment of the molecule. researchgate.net For instance, DFT calculations using the B3LYP functional have been successfully used to predict the ¹H and ¹³C chemical shifts of N-phenyl and C-phenyl substituted pyrazoles, showing good correlation with experimental data. researchgate.net These studies demonstrate that computational methods can accurately model how substituents influence the magnetic shielding of nuclei within the pyrazole ring system. In the case of this compound, the electron-withdrawing nitro group at the C3 position is expected to cause a downfield shift for adjacent protons and carbons, while the electron-donating methyl and butyl groups would induce an upfield shift. While specific computational data for this compound is not extensively available, studies on related 4-halogenated-1H-pyrazoles have shown that DFT can predict proton chemical shifts with reasonable accuracy, although discrepancies can arise from solvent effects and tautomerization phenomena not perfectly modeled by the calculations. mdpi.com

Vibrational (IR) spectra are also amenable to theoretical prediction. DFT calculations have been used to determine the harmonic and anharmonic infrared spectra of aminopyrazoles, allowing for detailed assignment of vibrational modes. nih.gov For pyrazolones, DFT calculations at the B3LYP/6-31G(d) level have been used to calculate vibrational frequencies, which were then compared with experimental measurements. Such analyses for this compound would be expected to clearly identify the characteristic vibrational frequencies associated with the nitro group (asymmetric and symmetric stretches), the C-H stretches of the butyl and methyl groups, and the vibrational modes of the pyrazole ring itself.

The prediction of UV-Vis spectra, which provides information on electronic transitions, has been accomplished for pyrazole derivatives using methods such as Configuration Interaction Singles (CIS), Time-Dependent DFT (TD-DFT), and ZINDO. nih.gov These computational approaches can estimate the wavelengths of maximum absorption (λmax) corresponding to n → π* and π → π* electronic transitions within the chromophoric system of the molecule. nih.gov For this compound, the pyrazole ring conjugated with the nitro group constitutes the primary chromophore, and computational methods could predict its absorption characteristics in various solvents.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 4-Halogenated Pyrazoles mdpi.com
CompoundProtonExperimental Shift (ppm)Calculated Shift (ppm)
4-Fluoro-1H-pyrazoleN-H11.13709.47
C3,5-H7.59107.54
4-Chloro-1H-pyrazoleN-H11.56999.78
C3,5-H7.63227.63
4-Bromo-1H-pyrazoleN-H11.53039.88
C3,5-H7.66907.64
4-Iodo-1H-pyrazoleN-H11.754910.00
C3,5-H7.71217.64

Mechanistic Studies and Reaction Pathway Elucidation

Computational modeling is a cornerstone for elucidating complex reaction mechanisms by identifying and characterizing the geometries and energies of fleeting intermediates and transition states. For reactions involving pyrazoles, these methods provide a molecular-level understanding that is often inaccessible through experimental means alone.

For example, in the synthesis of pyrazoles, computational studies have mapped out entire catalytic cycles. DFT calculations (M06/6-311G(d,p)/SMD) were used to investigate the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. This study identified a key diazatitanacyclohexadiene intermediate and calculated the high energy barrier for N–N reductive elimination, explaining the observed reaction outcomes. nih.gov Similarly, the mechanism for the formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from the reaction of a nitrylimine with (E)-3,3,3-trichloro-1-nitroprop-1-ene was explained by identifying the relevant transition state structures. nih.gov These studies show that the energy barriers associated with transition states are relatively low, facilitating the reaction. nih.gov

The transition states for exchange reactions involving nitropyrazoles have also been modeled. A proposed SN2 mechanism for a 3(5)-nitropyrazole exchange reaction involved a concerted proton transfer with a six-membered ring transition state. researchgate.net Computational approaches can thus rationalize regioselectivity and reaction rates by comparing the energies of different potential transition states. Furthermore, complex domino rearrangements leading to pyrazole formation have been computationally elucidated, identifying intermediates such as Fe-nitrene and Fe-azirine complexes and mapping the pathway from N-O bond cleavage through recyclization and final catalyst cleavage. mdpi.com

Annular prototropic tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a fundamental characteristic of N-unsubstituted pyrazoles. nih.gov However, in this compound, this pathway is blocked by the presence of the butyl group at the N1 position. Therefore, it exists as a single, fixed tautomer.

Nevertheless, computational studies on the tautomerism of related N-unsubstituted pyrazoles provide significant insight into how substituents influence the electronic structure and stability of the pyrazole ring, which is directly relevant to the reactivity of N-substituted analogs. Theoretical analyses using methods like M06-2X/6-311++G(d,p) have been conducted on 3(5)-disubstituted-1H-pyrazoles. nih.gov These studies have established a general principle: electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups, such as the nitro group, favor placement at the C5 position. nih.govnih.gov This preference is driven by the electronic stabilization of the pyrazole ring system. For instance, in 3(5)-nitro-1H-pyrazole-5(3)-carboxamide, the tautomer with the nitro group at position 5 was found to be the more stable form in the crystal state. nih.gov

Computational studies have also extensively explored the mechanism of proton transfer. The energy barriers for this process are significantly lowered by the presence of solvent molecules, particularly those capable of hydrogen bonding, such as water. nih.govmdpi.com DFT and ab initio calculations have shown that water molecules can form hydrogen-bonded bridges between the two nitrogen atoms, facilitating the proton transfer via a lower-energy pathway compared to the intramolecular process. nih.govmdpi.com Optimal conditions for lowering the energetic barrier are often achieved with two water molecules. nih.govmdpi.com While direct proton transfer between ring nitrogens is not relevant for this compound, this understanding of how the pyrazole ring interacts with its environment is crucial for predicting its behavior in solution.

Table 2: Influence of Substituents on Tautomer Preference in 3,5-Disubstituted Pyrazoles nih.govnih.govmdpi.com
Substituent Type at Position 3 or 5General Tautomeric PreferenceComputational Rationale
Electron-donating (e.g., -CH₃, -NH₂)Favors C3-tautomer (substituent at position 3)Electron donation stabilizes the pyrazole ring in this configuration.
Electron-withdrawing (e.g., -NO₂, -CHO, -COOH)Favors C5-tautomer (substituent at position 5)The electron-withdrawing nature of the group is better accommodated at the C5 position.
Environmental FactorsSolvent Polarity / Hydrogen BondingPolar solvents and hydrogen-bonding entities can stabilize tautomers with higher dipole moments and lower the activation barriers for proton transfer. nih.govmdpi.com

Structure-Reactivity Relationship Prediction

Predicting the chemical reactivity of a molecule based on its structure is a primary goal of computational chemistry. For pyrazole derivatives, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are employed to build mathematical models that correlate molecular descriptors with biological activity or chemical reactivity. nih.gov

These models are developed by calculating a range of descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or partial least squares regression, to find a correlation with an observed property. The descriptors can be quantum chemical (e.g., Mulliken charges, HOMO/LUMO energies), spatial, or topological. nih.gov For example, a QSAR study on substituted pyrazolone (B3327878) derivatives as anti-inflammatory agents identified that topological descriptors (Chi2) and counts of specific atom types (SdsNcount) contributed positively to the activity, providing a model that could guide the design of more potent compounds.

For this compound, a QSRR model could be developed to predict its reactivity in various contexts, such as its susceptibility to nucleophilic or electrophilic attack. Key computational descriptors would include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The electron-withdrawing nitro group would significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The area around the nitro group would be highly electron-deficient.

Atomic Charges: Calculation of partial atomic charges can quantify the electron distribution and identify reactive centers.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-butyl-5-methyl-3-nitro-1H-pyrazole" in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton spectrum is expected to show distinct signals for the butyl chain protons (a triplet for the terminal methyl, and multiplets for the three methylene (B1212753) groups) and a singlet for the C5-methyl group. A key singlet corresponding to the H4 proton on the pyrazole (B372694) ring would also be present. The chemical shifts will be influenced by the electron-withdrawing nitro group and the N-alkylation. For instance, in related N-methyl pyrazoles, the N-CH3 signal appears around 3.40-3.94 ppm. researchgate.nethuji.ac.il The H4 proton signal in similar pyrazole systems is typically found in the range of 5.74-6.17 ppm. researchgate.nethuji.ac.il

¹³C NMR: The carbon spectrum will display signals for the four unique carbons of the butyl group, the C5-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The presence of the nitro group at the C3 position will cause a significant downfield shift for this carbon, while the C5 carbon will be influenced by the methyl and N-butyl substituents. The chemical shifts in nitropyrazoles are highly dependent on the position of the nitro group. researchgate.net In 1-substituted 3-nitropyrazoles, the C3 signal is typically observed at a lower field compared to C5. researchgate.net

COSY: This experiment would reveal the proton-proton coupling network within the butyl chain, showing correlations between adjacent methylene groups (H-1' to H-2', H-2' to H-3', and H-3' to H-4').

HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. columbia.educolumbia.edusdsu.edu This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the butyl chain's CH2 and CH3 groups, the C5-methyl group, and the C4-H4 pair of the pyrazole ring.

The N-CH2 protons of the butyl group to the C5 and C4 carbons of the pyrazole ring.

The C5-methyl protons to the C5 and C4 carbons.

The H4 proton to the C3, C5, and C5-methyl carbons.

The following table provides estimated ¹H and ¹³C NMR chemical shifts for "this compound" based on data from analogous compounds. researchgate.nethuji.ac.ilmdpi.com

Atom Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
C3-~155-160
C4~6.5-6.8~110-115
C5-~145-150
C5-CH₃~2.3-2.5~12-15
N-CH₂ (1')~4.1-4.3 (t)~50-55
N-CH₂C H₂ (2')~1.7-1.9 (sextet)~30-35
N-(CH₂)₂C H₂ (3')~1.3-1.5 (sextet)~19-22
N-(CH₂)₃C H₃ (4')~0.9-1.0 (t)~13-14
Chemical shifts are referenced to TMS and are estimates based on related structures. Coupling patterns are indicated in parentheses (t = triplet).

Solid-state NMR (SSNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), provides insight into the structure of "this compound" in the crystalline state. mdpi.comrsc.org This technique is valuable as the solid-state structure can differ from that in solution due to packing forces and intermolecular interactions.

In a CP/MAS experiment, broad lines resulting from anisotropic interactions in the solid state are narrowed by spinning the sample at the "magic angle" (54.74°). huji.ac.il The cross-polarization technique enhances the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

For "this compound," the ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. If multiple, distinct signals are observed for what should be chemically equivalent carbons, it indicates the presence of different molecular conformations or packing arrangements in the crystal lattice. huji.ac.il The chemical shifts in the solid state can differ from those in solution due to the absence of solvent effects and the presence of intermolecular interactions, such as hydrogen bonds or van der Waals forces. youtube.com Studies on related pyrazoles have shown that ¹⁵N CP/MAS NMR is also a powerful tool for analyzing solid-state structures and hydrogen bonding environments. mdpi.comrsc.orgyoutube.com

Annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, is not possible for "this compound" due to the presence of the butyl substituent on one of the ring nitrogens, which "fixes" the structure.

However, NMR spectroscopy can be used to study isomerism related to the conformation of the butyl group. Rotational isomers (rotamers) around the N-C1' bond may exist. While the rotation around this bond is typically fast on the NMR timescale at room temperature, leading to averaged signals, variable-temperature NMR studies could potentially resolve distinct conformers at low temperatures if the energy barrier to rotation is sufficiently high. This would manifest as a broadening and eventual splitting of the signals for the butyl group and adjacent pyrazole ring atoms.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in "this compound" and can offer insights into its molecular conformation.

The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its various functional groups. Analysis of nitropyrazole derivatives and other related compounds allows for the confident assignment of these bands. mdpi.comnih.gov

Key expected vibrational modes include:

NO₂ Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations: the asymmetric stretch (νas) typically in the 1500-1610 cm⁻¹ region and the symmetric stretch (νs) in the 1300-1440 cm⁻¹ region. nih.govnih.gov

C-H Vibrations: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected in the 2850-3000 cm⁻¹ range. The aromatic C-H stretch of the pyrazole ring (C4-H) would likely appear just above 3000 cm⁻¹.

C=N and C=C Vibrations: The pyrazole ring stretching vibrations (C=N and C=C) typically occur in the 1400-1600 cm⁻¹ region.

Ring Vibrations: Other pyrazole ring breathing and deformation modes will be present in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected major FT-IR absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3150Medium
Aliphatic C-H Stretch~2850-2980Strong
Asymmetric NO₂ Stretch~1520-1560Strong
Pyrazole Ring Stretch (C=N, C=C)~1450-1550Medium-Strong
Symmetric NO₂ Stretch~1340-1380Strong
CH₂/CH₃ Bending~1370-1470Medium

Raman spectroscopy, being complementary to FT-IR, is particularly useful for analyzing non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would provide further confirmation of the functional groups. The symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. nih.gov Furthermore, the pyrazole ring breathing modes, which involve a symmetric expansion and contraction of the ring, are typically strong in Raman spectra and can provide information about the substitution pattern and electronic structure of the ring. Studies on nitropyrazoles using techniques like femtosecond laser-induced breakdown spectroscopy (FLIBS), which analyzes atomic and molecular emissions, can also provide information on the elemental composition and fragmentation patterns. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths or angles, which are essential for the precise determination of its three-dimensional solid-state structure, remains uncharacterized in the scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed experimental mass spectrometry studies, including electron ionization (EI) or electrospray ionization (ESI) analyses, for this compound have not been reported. As a result, a documented fragmentation pattern, which is crucial for structural elucidation and confirmation, is not available. While the monoisotopic mass can be calculated based on its chemical formula (C₈H₁₃N₃O₂), experimentally determined mass spectra and the corresponding fragmentation data are absent from the literature.

Chromatographic Techniques for Separation and Purity Assessment

Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), developed for the separation and purity assessment of this compound are not described in available research. Information on retention times, optimal mobile or stationary phases, and validation of analytical methods for this particular compound is currently unpublished.

Role of 1 Butyl 5 Methyl 3 Nitro 1h Pyrazole As a Building Block in Complex Synthetic Strategies

Precursor in Heterocyclic System Construction

The pyrazole (B372694) nucleus is a foundational element in the synthesis of numerous fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. nih.gov The functional handles on 1-butyl-5-methyl-3-nitro-1H-pyrazole allow it to serve as a key starting material for creating these elaborate structures.

The construction of fused pyrazole derivatives often relies on the presence of a reactive functional group on the pyrazole ring that can participate in a cyclization reaction. While the nitro group itself is not typically used for direct annulation, its reduction to an amino group is a pivotal transformation. The resulting intermediate, 1-butyl-5-methyl-1H-pyrazol-3-amine, becomes a potent precursor for building fused systems.

This aminopyrazole derivative contains nucleophilic sites that can react with various electrophilic partners to form new rings fused to the pyrazole core. mdpi.com For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a scaffold known for its biological activities. mdpi.comjohnshopkins.edu Similarly, reactions with other bifunctional reagents can yield a variety of other fused heterocycles. mdpi.com

Table 1: Potential Fused Heterocyclic Systems from 1-Butyl-5-methyl-1H-pyrazol-3-amine

Reagent ClassResulting Fused System
1,3-DiketonesPyrazolo[1,5-a]pyrimidine
α,β-Unsaturated KetonesPyrazolopyridine
IsothiocyanatesPyrazolotriazine
EthoxymethylenemalononitrilePyrazolo[1,5-a]pyrimidine

The this compound scaffold is a starting point for creating more highly decorated pyrazole structures. The generation of poly-substituted architectures can be achieved by sequential functionalization of the pyrazole ring. The primary route for diversification involves the chemical manipulation of the nitro group.

As previously mentioned, reduction of the nitro group provides a versatile amino functionality. This amine can be subjected to a wide array of transformations to introduce new substituents at the C3-position. These include:

Diazotization and Sandmeyer-type reactions: To install halogens (Cl, Br, I), a cyano group, or a hydroxyl group.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Schiff Base Formation: Condensation with various aldehydes and ketones. johnshopkins.edu

Further substitution can potentially be introduced at the C4 position of the pyrazole ring through electrophilic substitution, although the reactivity is influenced by the existing substituents.

Table 2: Diversification Reactions of the C3-Amino Group

Reaction TypeReagentsResulting Functional Group
Diazotization/SandmeyerNaNO₂, HCl, then CuX (X=Cl, Br, CN)Halogen, Cyano
AcylationR-COCl, PyridineAmide
N-AlkylationR-X, BaseSecondary/Tertiary Amine
Schiff Base CondensationR-CHO, Acid catalystImine (Schiff Base)

Intermediate in the Synthesis of Advanced Functional Materials

The intrinsic properties of the nitropyrazole core make this compound a relevant intermediate in the development of advanced functional materials. The high nitrogen content and the presence of an energy-rich nitro group are characteristic features of energetic materials. nih.gov Consequently, this compound and its derivatives can be explored as components or precursors in this field. While many simple nitropyrazoles serve as intermediates for more complex energetic compounds, the fundamental scaffold is of key interest. nih.gov

Beyond energetic applications, pyrazole-containing compounds have been investigated for their electronic and photophysical properties, including luminescence and fluorescence. nih.gov The specific substitution pattern on the pyrazole ring dictates its electronic nature. The this compound scaffold can be systematically modified to tune these properties, making it a valuable platform for creating novel organic materials such as dyes, sensors, or components for organic electronics.

Table 3: Potential Applications in Functional Materials

Material ClassRole of Pyrazole IntermediateKey Structural Feature
Energetic MaterialsPrecursor or AnalogNitro Group, High Nitrogen Content nih.gov
Fluorescent DyesCore ScaffoldConjugated Pyrazole System nih.gov
AgrochemicalsBuilding BlockPyrazole-carboxamide core mdpi.com

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Pyrazole Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to rapidly generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govrsc.org The this compound scaffold is an ideal starting point for a DOS campaign due to its potential for controlled, multi-directional functionalization.

A typical DOS strategy involves transforming a central starting material into a key intermediate from which numerous divergent pathways can be executed. For this pyrazole, the crucial intermediate is again the corresponding C3-amine, 1-butyl-5-methyl-1H-pyrazol-3-amine. From this single precursor, a library of diverse molecular structures can be synthesized in parallel.

For example, splitting the aminopyrazole intermediate into several portions and reacting each with a different class of reagents—such as a collection of aldehydes, acyl chlorides, or isocyanates—can quickly generate multiple libraries of amides, Schiff bases, and ureas. Furthermore, this aminopyrazole can be employed as a component in various multicomponent reactions (MCRs), which create significant molecular complexity in a single step. researchgate.net This approach allows for the efficient exploration of the chemical space around the pyrazole core, increasing the probability of identifying compounds with novel biological or material properties.

Table 4: Illustrative Diversity-Oriented Synthesis (DOS) Workflow

StepDescriptionExample
Step 1: Precursor Synthesis Start with the core scaffold.This compound
Step 2: Key Intermediate Generate a versatile intermediate.Reduction of nitro to amine: 1-butyl-5-methyl-1H-pyrazol-3-amine
Step 3: Divergent Reactions React the intermediate with diverse reagent libraries.Pathway A: React with 50 different aldehydes -> 50 Imines
Pathway B: React with 50 different sulfonyl chlorides -> 50 Sulfonamides
Pathway C: Use in a 3-component reaction with various aldehydes and isonitriles -> 50 complex products
Step 4: Compound Library A collection of structurally diverse molecules based on the original pyrazole scaffold.A library of 150 unique, poly-functionalized pyrazole derivatives.

Future Research Directions and Unexplored Potential of 1 Butyl 5 Methyl 3 Nitro 1h Pyrazole

Development of Novel and Efficient Synthetic Routes

A primary objective will be the exploration of modern synthetic methodologies that offer improvements in yield, reaction time, and environmental impact. Techniques such as microwave-assisted and ultrasound-promoted synthesis have already demonstrated significant advantages for preparing other pyrazole (B372694) derivatives. mdpi.com Furthermore, the use of novel catalytic systems, including nano-catalysts like nano-silica sulfuric acid, presents a promising avenue for enhancing reaction efficiency and selectivity under milder, often solvent-free, conditions.

Another critical research direction is the application of flow chemistry. nih.gov Continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate scalability, which are crucial for the practical synthesis of nitrated heterocycles. nih.gov Developing a robust flow synthesis for 1-butyl-5-methyl-3-nitro-1H-pyrazole would represent a significant advancement. The regioselective introduction of the butyl, methyl, and nitro groups is a key challenge that needs to be addressed through the careful design of precursors and reaction conditions.

Table 1: Comparison of Potential Synthetic Approaches for this compound
Synthetic MethodPotential AdvantagesKey Research ChallengesRelevant Catalyst Types
Classical Knorr SynthesisWell-established methodologyLow regioselectivity, harsh conditions, multi-step processAcid/Base catalysts (e.g., H₂SO₄)
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of reaction parameters, scalabilityAmberlyst-70, nano-ZnO mdpi.com
Nano-Catalyzed SynthesisHigh efficiency, catalyst reusability, mild conditions Catalyst synthesis and characterization, preventing leachingNano-silica sulfuric acid, magnetic ferrite-anchored catalysts
Flow ChemistryEnhanced safety and control, scalability, ease of automation nih.govReactor design, optimization of flow parameters, handling of solidsImmobilized catalysts

Advanced Mechanistic Investigations into its Reactivity

The reactivity of the pyrazole ring is dictated by the interplay of its substituents. In this compound, the electron-donating alkyl groups (butyl and methyl) and the potent electron-withdrawing nitro group create a unique electronic profile. The nitro group significantly deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. nih.gov

Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to unravel the complex reactivity of this molecule. In-situ monitoring methods like FTIR spectroscopy, coupled with kinetic studies, can provide real-time insights into reaction pathways. mdpi.com Concurrently, theoretical approaches such as Density Functional Theory (DFT) will be invaluable for mapping potential energy surfaces, identifying transition states, and explaining observed regioselectivity. acs.org

Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution: Elucidating the mechanism and regiochemical outcomes of reactions with various nucleophiles.

Reactions at the N-H bond: Studying the acidity of the pyrazole N-H and the subsequent reactivity of the corresponding pyrazolate anion.

Side-Chain Reactivity: Investigating potential reactions involving the butyl and methyl groups, such as radical halogenation.

Thermal Decomposition: Understanding the thermal stability and decomposition pathways is crucial, especially given the presence of the nitro group, which suggests potential energetic properties. mdpi.com

Exploration of its Role in Emerging Catalytic Systems

N-substituted pyrazoles have gained attention as versatile directing groups and ligands in transition-metal-catalyzed reactions. acs.org The unique steric and electronic properties of this compound make it an intriguing candidate for a ligand in novel catalytic systems. The pyridine-like nitrogen atom can coordinate to a metal center, while the substituents can be tailored to fine-tune the catalyst's activity and selectivity.

Future investigations should focus on synthesizing coordination complexes of this pyrazole with various transition metals (e.g., palladium, copper, rhodium) and evaluating their catalytic performance in a range of important organic transformations. The presence of the bulky butyl group could create a specific steric environment around the metal center, potentially inducing high selectivity in asymmetric catalysis. The electron-withdrawing nitro group will modulate the electronic properties of the metal center, which could lead to unique reactivity not achievable with conventional pyrazole ligands.

Table 2: Potential Catalytic Applications for this compound as a Ligand
Catalytic ReactionPotential Role of the Pyrazole LigandInfluence of Substituents
Cross-Coupling Reactions (e.g., Suzuki, Heck)Stabilize the active metal species, influence reductive eliminationButyl Group: Enhances solubility in organic solvents, provides steric bulk. Nitro Group: Modifies electron density at the metal center.
C-H Activation/FunctionalizationAct as a directing group or ancillary ligand to facilitate C-H bond cleavageButyl Group: Steric hindrance can influence site-selectivity. Nitro Group: Electronic effects can alter the reactivity of the catalyst.
Asymmetric CatalysisCreate a chiral environment around the metal if a chiral center is introducedButyl Group: Its size and conformation can be key for enantioselectivity.

Systematic Study of Structure-Reactivity Relationships within Alkyl-Nitropyrazole Series

To fully comprehend the chemical behavior of this compound, it is essential to study it within the broader context of its analogs. A systematic investigation into the structure-reactivity relationships of a series of alkyl-nitropyrazoles is a critical future research direction. This would involve the synthesis of a library of compounds where the nature, size, and position of the alkyl and nitro substituents are methodically varied.

By comparing the physicochemical properties and reactivity of these analogs, researchers can develop quantitative structure-activity/property relationships (QSAR/QSPR). mdpi.com This data would allow for the rational design of new pyrazole derivatives with tailored properties for specific applications. For instance, understanding how the length of the N-alkyl chain influences lipophilicity and steric hindrance could be vital for designing new agrochemicals or pharmaceuticals.

Table 3: Proposed Analogs for a Structure-Reactivity Study
Compound SeriesVariable ParameterProperty to Investigate
1-Alkyl-5-methyl-3-nitro-1H-pyrazolesN1-Alkyl chain length (methyl, ethyl, propyl, butyl, etc.)Steric effects, lipophilicity, reaction kinetics
1-Butyl-X-methyl-Y-nitro-1H-pyrazolesPosition of methyl and nitro groupsRegioselectivity of reactions, pKa, spectroscopic properties
1-Butyl-5-alkyl-3-nitro-1H-pyrazolesC5-Alkyl group size (methyl, ethyl, isopropyl, tert-butyl)Influence of steric bulk near the N-H group on reactivity

Integration into New Chemical Technologies and Methodologies

The unique structural features of this compound position it as a valuable building block for integration into new chemical technologies. Its potential applications span from materials science to medicinal chemistry.

In materials science, the presence of a nitro group suggests that this compound and its derivatives could be investigated as precursors for energetic materials or as components in organic electronic devices where electron-deficient scaffolds are required. nih.gov The alkyl groups can be used to tune solubility and morphology in thin films or crystalline solids.

In medicinal and agricultural chemistry, the pyrazole core is a well-established pharmacophore. mdpi.comias.ac.in Future research should explore the biological activity of this compound and its derivatives. The specific substitution pattern may lead to novel interactions with biological targets. The development of efficient synthetic routes, as discussed previously, would enable the creation of diverse libraries for high-throughput screening, accelerating the discovery of new bioactive compounds. The repurposing of such scaffolds is a promising strategy for expanding their therapeutic applications.

Q & A

What are the established synthetic routes for 1-butyl-5-methyl-3-nitro-1H-pyrazole, and what critical parameters influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential alkylation and nitration. First, 5-methyl-1H-pyrazole is alkylated at the N1 position using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The nitro group is introduced via nitration using acetyl nitrate (prepared from HNO₃ and acetic anhydride) at 0–5°C to minimize byproducts . Key parameters include:

  • Temperature control during nitration to avoid over-nitration or decomposition.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the regioisomer.
  • Reagent stoichiometry (e.g., excess acetyl nitrate ensures complete nitration but requires careful quenching).

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies alkyl chains (δ 0.8–1.6 ppm for butyl) and nitro group deshielding effects (aromatic protons at δ 7.5–8.5 ppm) .
    • ¹³C NMR confirms nitration via carbon shifts (C3 nitro-adjacent carbon at δ 140–150 ppm) .
  • IR Spectroscopy: Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .
  • HPLC-MS: Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify purity and molecular ion ([M+H]⁺ expected at m/z 224.1) .

How can researchers optimize regioselectivity during nitration to avoid 3-nitro vs. 5-nitro isomer formation?

Level: Advanced
Methodological Answer:
Regioselectivity in pyrazole nitration is influenced by substituent electronic effects. The methyl group at C5 directs nitration to C3 due to its electron-donating nature, but competing pathways may arise. Strategies include:

  • Low-temperature nitration (0–5°C) to kinetically favor the 3-nitro isomer .
  • Directed ortho-metalation using LDA to deprotonate C3, followed by nitro group introduction .
  • Computational pre-screening (DFT calculations) to predict reactive sites and optimize conditions .

What experimental approaches resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. null results) often stem from assay conditions or impurities. Mitigation strategies:

  • Dose-response curves across multiple concentrations (e.g., 1–100 µM) to identify true activity thresholds .
  • Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation in certain studies .
  • Structural analogs (e.g., replacing the nitro group with cyano) to isolate pharmacophore contributions .

How can solubility challenges in aqueous media be addressed for in vitro studies?

Level: Advanced
Methodological Answer:
The nitro and alkyl groups confer hydrophobicity. Solutions include:

  • Co-solvent systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Pro-drug synthesis: Introduce carboxylate esters (e.g., methyl ester at C5) via Suzuki coupling for improved solubility, later hydrolyzed in vivo .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability .

What computational methods are suitable for predicting reactivity and binding modes of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock/Vina): Screen against target proteins (e.g., COX-2 or kinases) using PyMOL for visualization. The nitro group’s electron-withdrawing nature may influence binding interactions .
  • DFT calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites .
  • MD simulations (GROMACS): Assess stability in lipid bilayers for membrane permeability studies .

How can synthetic byproducts (e.g., di-nitrated isomers) be identified and minimized?

Level: Advanced
Methodological Answer:

  • TLC monitoring during nitration (hexane:ethyl acetate 3:1) detects di-nitrated byproducts (Rf ~0.6 vs. 0.4 for the target).
  • Fractional recrystallization from ethanol/water selectively precipitates the mono-nitro product .
  • UPLC-MS/MS quantifies byproduct levels (<2% acceptable for pharmacological studies) .

What are the stability profiles of this compound under varying storage conditions?

Level: Basic
Methodological Answer:

  • Short-term storage: -20°C in amber vials under argon (prevents nitro group reduction and photodegradation).
  • Long-term stability: Lyophilized powders remain stable for >12 months at -80°C.
  • Decomposition indicators: HPLC retention time shifts or new peaks at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.